N-(2-aminopyridin-3-yl)pivalamide
Description
N-(2-Aminopyridin-3-yl)pivalamide is a pyridine derivative characterized by a pivalamide (2,2-dimethylpropanamide) group attached to the 3-position of a 2-aminopyridine scaffold.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-(2-aminopyridin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12)(H,13,14) |
InChI Key |
DQEPKOQKGZWVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs arise from substituents on the pyridine ring, which influence physicochemical properties such as solubility, reactivity, and biological activity. Examples include:
Key Observations :
- Electron-Withdrawing Groups : Formyl or acetyl substituents (e.g., ) introduce polar moieties, affecting solubility and reactivity in nucleophilic reactions.
- Alkyl/Aryl Substituents : Allyl or methoxy groups (e.g., ) modulate steric bulk and electronic effects, influencing interactions in catalytic or pharmacological contexts.
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